

M435-1279: Application Notes and Protocols for a UBE2T Inhibitor

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Compound of Interest

Compound Name: M435-1279

Cat. No.: B10830081

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Introduction

M435-1279 is a potent and specific inhibitor of the Ubiquitin-Conjugating Enzyme E2 T (UBE2T).^{[1][2][3]} It functions by disrupting the UBE2T-mediated degradation of the Receptor for Activated C Kinase 1 (RACK1), a key scaffolding protein.^{[1][4]} This inhibition leads to the suppression of hyperactivated Wnt/ β -catenin signaling, a pathway frequently dysregulated in various cancers, particularly gastric cancer. These application notes provide detailed information on the solubility and preparation of **M435-1279** for experimental use, along with protocols for its application in cell-based assays.

Physicochemical and Solubility Data

M435-1279 is a small molecule with the molecular formula $C_{18}H_{17}N_3O_5S_2$ and a molecular weight of 419.47 g/mol. Its solubility is a critical factor for its use in various experimental settings.

Solvent/System	Solubility	Molar Concentration (approx.)	Notes
Dimethyl Sulfoxide (DMSO)	50 mg/mL	119.20 mM	Ultrasonic assistance may be required for complete dissolution. Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.
10% DMSO / 90% (20% SBE- β -CD in saline)	≥ 2.08 mg/mL	≥ 4.96 mM	This formulation is suitable for in vivo studies.
Water	Insoluble	-	
Ethanol	Insoluble	-	

Preparation of M435-1279 Solutions

Preparation of Stock Solutions

For in vitro experiments, a high-concentration stock solution in DMSO is recommended.

Protocol:

- Weigh the desired amount of **M435-1279** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL or 119.20 mM).
- If necessary, sonicate the solution in a water bath until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.

Preparation of Working Solutions for In Vitro Assays

Dilute the DMSO stock solution with cell culture medium to the final desired concentration immediately before use.

Protocol:

- Thaw a vial of the **M435-1279** DMSO stock solution.
- Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final working concentrations.
- Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Preparation of Formulation for In Vivo Studies

A formulation using sulfobutylether- β -cyclodextrin (SBE- β -CD) can be used to improve the aqueous solubility of **M435-1279** for animal administration.

Protocol:

- Prepare a 20% (w/v) solution of SBE- β -CD in sterile saline.
- Prepare a stock solution of **M435-1279** in DMSO (e.g., 20.8 mg/mL).
- To prepare the final formulation, add 100 μ L of the **M435-1279** DMSO stock solution to 900 μ L of the 20% SBE- β -CD in saline.
- Mix the solution thoroughly until it is clear. This will result in a final concentration of approximately 2.08 mg/mL.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of **M435-1279** on the viability of cancer cell lines.

Workflow:



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Cell Viability Assay Workflow

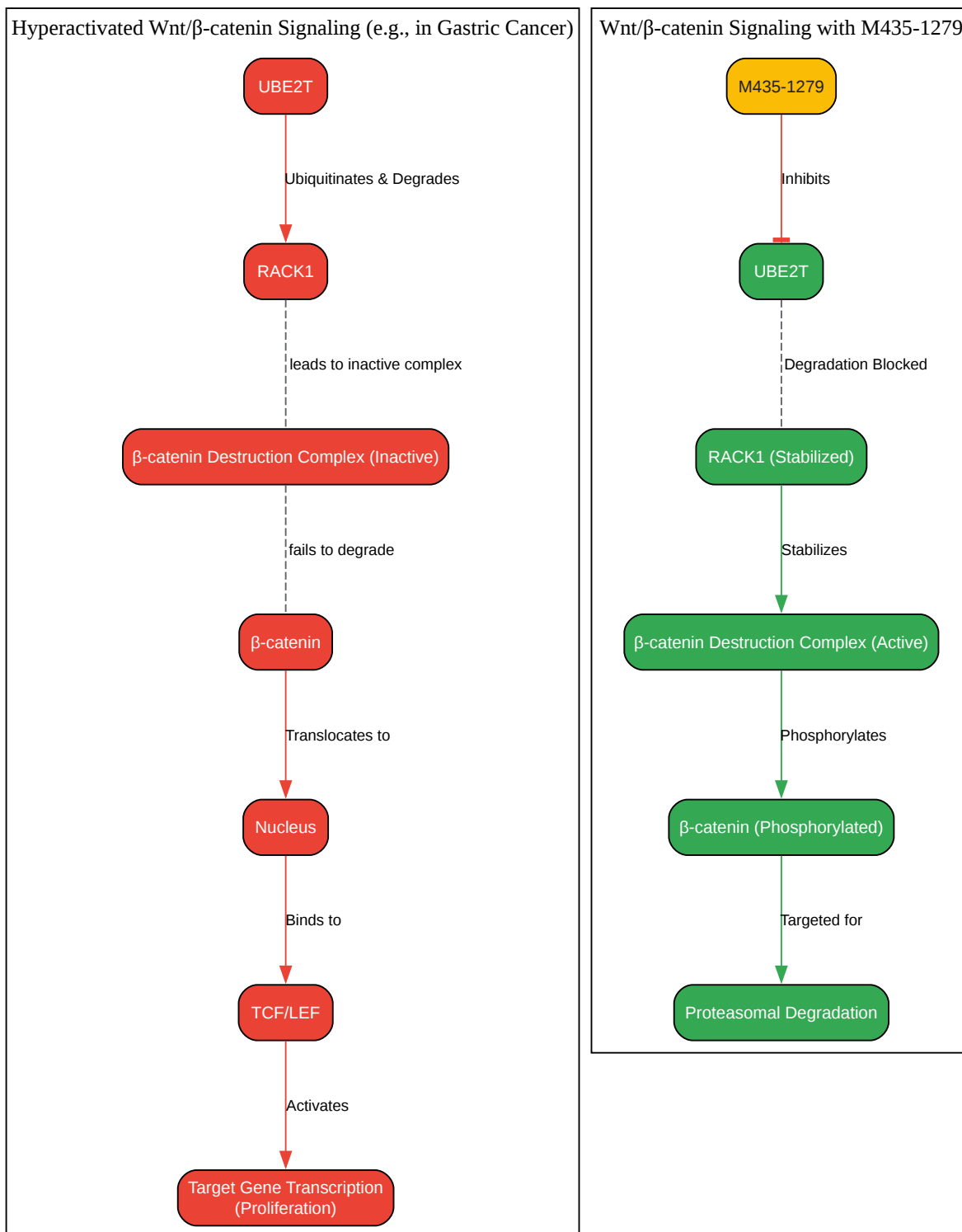
Protocol:

- Seed gastric cancer cells (e.g., HGC27, AGS, MKN45) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of **M435-1279** in cell culture medium from the DMSO stock solution. A typical concentration range is 0 to 31 μM .
- Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **M435-1279**. Include a vehicle control (DMSO at the same final concentration as the highest **M435-1279** concentration).
- Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value. **M435-1279** has been shown to have IC₅₀ values of 11.88 µM, 6.93 µM, and 7.76 µM in HGC27, MKN45, and AGS cells, respectively.

Mechanism of Action: Inhibition of the Wnt/β-catenin Pathway

M435-1279 exerts its anti-cancer effects by targeting the UBE2T enzyme, which leads to the stabilization of RACK1. RACK1 is a crucial component of the β-catenin destruction complex. By preventing the ubiquitination and subsequent degradation of RACK1, **M435-1279** enhances the function of this complex, leading to the phosphorylation and degradation of β-catenin. This, in turn, inhibits the transcription of Wnt target genes that promote cell proliferation.



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M435-1279 Mechanism of Action

Chemical Synthesis

Information regarding the chemical synthesis protocol for **M435-1279** is not publicly available in the reviewed literature. The compound is available for purchase from various chemical suppliers.

Conclusion

M435-1279 is a valuable research tool for investigating the role of UBE2T and the Wnt/ β -catenin signaling pathway in cancer biology. Proper handling and preparation of this compound, as outlined in these application notes, are essential for obtaining reliable and reproducible experimental results. The provided protocols offer a starting point for utilizing **M435-1279** in cell-based assays to explore its therapeutic potential.

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